molecular formula C12H25NO2 B8749526 Pentanamide, N-heptyl-5-hydroxy- CAS No. 130804-27-2

Pentanamide, N-heptyl-5-hydroxy-

Cat. No. B8749526
CAS RN: 130804-27-2
M. Wt: 215.33 g/mol
InChI Key: GEEOSOJYLJGOKG-UHFFFAOYSA-N
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Description

Pentanamide, N-heptyl-5-hydroxy- is a useful research compound. Its molecular formula is C12H25NO2 and its molecular weight is 215.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentanamide, N-heptyl-5-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanamide, N-heptyl-5-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

130804-27-2

Product Name

Pentanamide, N-heptyl-5-hydroxy-

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

N-heptyl-5-hydroxypentanamide

InChI

InChI=1S/C12H25NO2/c1-2-3-4-5-7-10-13-12(15)9-6-8-11-14/h14H,2-11H2,1H3,(H,13,15)

InChI Key

GEEOSOJYLJGOKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)CCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Delta valerolactone (40 g, 0.4 mole) was added dropwise with stirring to n-heptylamine (50.6 g, 0.4 mole) so that the temperature of the mixture was maintained at 85° to 90° C. Heat was applied and the temperature raised to 110° C. over 20 minutes after which the temperature was maintained at 110° to 115° C. for a further 6 hours (after 3 hours N.M.R. indicated that the reaction was 90 to 95% complete). Toluene (200 ml, 173 g) was added and the solution cooled to 0° C. with stirring. After 1 hour at 0° C., the solid was collected and washed successively with ice cold toluene (50 ml, 43 g) and n-heptane (50 ml, 34 g). The material was dried at room temperature overnight to give the product. (81.6 g (95% yield) m.p. 53° to 54° C.).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
50.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Part A. A solution of γ-valerolactone (25.0 g, 0.249 mol) in toluene (50 mL) and n-heptylamine (35.96 g, 0.312 mol) was heated to reflux for 18 hours under a nitrogen atmosphere. The reaction mixture was allowed to cool to ambient temperature, diluted with ethyl acetate (300 mL), washed with 1N aqueous HCl (50 mL), water, brine, dried over magnesium sulfate and concentrated to give a white solid. The product was crystallized from ethyl ether:hexane to give N-heptyl-5-hydroxypentanamide (41.8 g, 0.194 mol) as white plates, mp 55°-6°. 1H NMR (CDCl3) δ6.06(bs,1H), 3.61(t,2H), 3.24(q,2H), 3.19(bs,1H), 2.19(t,2H), 1.80-1.23(m,14H), 0.866(t,3H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
35.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

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